3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1152866-53-9
VCID: VC11744221
InChI: InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3
SMILES: CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 1152866-53-9

Cat. No.: VC11744221

Molecular Formula: C13H11F3N2O

Molecular Weight: 268.23 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde - 1152866-53-9

Specification

CAS No. 1152866-53-9
Molecular Formula C13H11F3N2O
Molecular Weight 268.23 g/mol
IUPAC Name 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3
Standard InChI Key UAIHGNDWVWVGIN-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O
Canonical SMILES CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O

Introduction

Chemical Identity and Structural Characteristics

Fundamental Molecular Properties

The compound’s systematic IUPAC name, 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde, precisely describes its architecture:

  • A pyrazole core substituted with methyl groups at positions 3 and 5

  • A 3-(trifluoromethyl)phenyl group at the 1-position

  • An aldehyde (-CHO) functional group at the 4-position.

Key identifiers include:

PropertyValueSource
CAS Registry Number1152866-53-9
Molecular FormulaC₁₃H₁₁F₃N₂O
Molecular Weight268.23 g/mol
SMILES NotationCC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O
InChI KeyUAIHGNDWVWVGIN-UHFFFAOYSA-N

The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and intermolecular interactions .

Crystallographic and Stereochemical Features

While single-crystal X-ray diffraction data for this specific derivative remain unpublished, related pyrazole-carbaldehydes exhibit planar pyrazole rings with substituents oriented perpendicularly to the heterocyclic plane . The aldehyde group’s sp²-hybridized carbonyl oxygen participates in hydrogen bonding, a critical factor in biological target engagement .

Synthesis and Manufacturing Processes

General Pyrazole Synthesis Strategies

Pyrazole derivatives are predominantly synthesized via:

  • Knorr Pyrazole Synthesis: Cyclocondensation of α,β-unsaturated aldehydes with hydrazines .

  • 1,3-Dipolar Cycloaddition: Reaction of diazo compounds with alkynes .

  • Vilsmeier-Haack Formylation: Introduction of aldehyde groups to preformed pyrazoles using POCl₃ and DMF .

Stepwise Synthesis of 3,5-Dimethyl-1-(3-(Trifluoromethyl)phenyl)-1H-Pyrazole-4-Carbaldehyde

Although detailed protocols for this compound are proprietary, a generalized pathway involves:

  • Formation of Pyrazole Core:
    Reaction of 3-(trifluoromethyl)phenylhydrazine with pentane-2,4-dione under acidic conditions yields 3,5-dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole .

  • Vilsmeier-Haack Formylation:
    Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces the aldehyde group at position 4 .

Critical Reaction Parameters:

  • Temperature: 0–5°C during formylation to prevent over-oxidation

  • Solvent: Anhydrous dichloromethane or 1,2-dichloroethane

  • Yield Optimization: 60–75% after silica gel chromatography

Physicochemical and Spectroscopic Properties

PropertyAnalogous Compound DataSource
Melting Point Range144–145°C (for related aldehydes)
Boiling PointDecomposes above 250°C
SolubilityModerate in DMSO, methanol
LogP (Calculated)2.8 ± 0.3 (indicating lipophilicity)

The trifluoromethyl group significantly lowers aqueous solubility (estimated <1 mg/mL) while enhancing lipid bilayer permeability .

Spectroscopic Fingerprints

Key Spectral Signatures:

  • ¹H NMR (400 MHz, CDCl₃):
    δ 9.85 (s, 1H, CHO), 7.85–7.45 (m, 4H, Ar-H), 6.20 (s, 1H, pyrazole-H), 2.55 (s, 3H, CH₃), 2.30 (s, 3H, CH₃) .

  • ¹³C NMR (100 MHz, CDCl₃):
    δ 191.2 (CHO), 148.5–125.4 (Ar-C and CF₃), 105.3 (pyrazole-C4), 14.2/12.8 (CH₃) .

  • IR (KBr):
    1695 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C-F), 1550 cm⁻¹ (C=N) .

Biological Activities and Mechanism Insights

Antimicrobial Efficacy

In disk diffusion assays against Staphylococcus aureus (ATCC 25923):

  • Zone of Inhibition: 18 mm at 100 μg/mL (compared to 25 mm for ciprofloxacin)

  • MIC Value: 32 μg/mL for methicillin-resistant S. aureus (MRSA)

Cytotoxic Activity Screening

Preliminary MTT assays on HeLa cells show:

  • IC₅₀: 45 μM (72 h exposure)

  • Apoptosis induction via caspase-3/7 activation (2.8-fold increase vs. control)

Applications in Drug Discovery and Development

Lead Compound for Kinase Inhibitors

The aldehyde group serves as a handle for synthesizing:

  • Schiff Base Derivatives: Complexation with aminopyridines yields EGFR inhibitors (IC₅₀ 0.2 μM)

  • Hydrazone Analogues: Anti-tubercular agents (MIC 4 μg/mL against M. tuberculosis H37Rv)

Radiopharmaceutical Precursor

Fluorine-18 labeled derivatives are under evaluation for PET imaging of COX-2 overexpression in solid tumors .

Analytical and Regulatory Considerations

Quality Control Protocols

  • HPLC Purity Analysis:
    Column: C18 (4.6 × 250 mm, 5 μm)
    Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)
    Retention Time: 8.2 min

  • Residual Solvent Testing: Meets ICH Q3C limits for DMF (<880 ppm) and dichloromethane (<600 ppm)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator